molecular formula C19H34O2 B3420790 Methyl (9Z,12E)-octadeca-9,12-dienoate CAS No. 20221-27-6

Methyl (9Z,12E)-octadeca-9,12-dienoate

Cat. No.: B3420790
CAS No.: 20221-27-6
M. Wt: 294.5 g/mol
InChI Key: WTTJVINHCBCLGX-QEFCTBRHSA-N
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Description

Methyl (9Z,12E)-octadeca-9,12-dienoate: is a fatty acid methyl ester, specifically a methyl ester of linoleic acid. It is characterized by its molecular formula C19H34O2 and a molecular weight of 294.47 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (9Z,12E)-octadeca-9,12-dienoate can be synthesized through the esterification of linoleic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating linoleic acid and methanol with a catalyst such as sulfuric acid or hydrochloric acid to produce the methyl ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of vegetable oils rich in linoleic acid, such as soybean oil or sunflower oil. The process includes mixing the oil with methanol and a base catalyst like sodium hydroxide or potassium hydroxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields .

Mechanism of Action

The mechanism by which methyl (9Z,12E)-octadeca-9,12-dienoate exerts its effects involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can be incorporated into cell membranes, affecting their fluidity and function. It also serves as a substrate for enzymes such as lipases and oxidases, leading to the formation of bioactive metabolites .

Comparison with Similar Compounds

    Methyl (9Z,12Z,15E)-9,12,15-octadecatrienoate:

    Methyl (9Z,12Z)-octadeca-9,12-dienoate:

Uniqueness: Methyl (9Z,12E)-octadeca-9,12-dienoate is unique due to its specific (9Z,12E) configuration, which imparts distinct chemical and physical properties compared to its isomers and other similar compounds. This configuration affects its reactivity and interaction with biological systems .

Properties

CAS No.

20221-27-6

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

methyl (9E,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7-,11-10+

InChI Key

WTTJVINHCBCLGX-QEFCTBRHSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC

Isomeric SMILES

CCCCC/C=C\C/C=C/CCCCCCCC(=O)OC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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